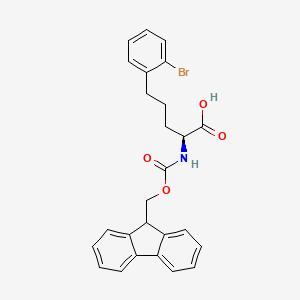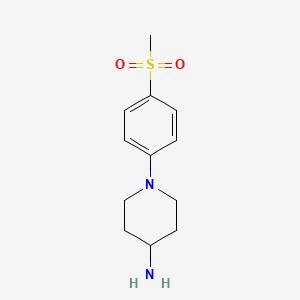![molecular formula C40H34NO2PS B12859933 2-(Diphenylphosphino)-N-[(1S,2R)-2-[(R)-(4-methylphenyl)sulfinyl]-1,2-iphenylethyl]benzamide](/img/structure/B12859933.png)
2-(Diphenylphosphino)-N-[(1S,2R)-2-[(R)-(4-methylphenyl)sulfinyl]-1,2-iphenylethyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Diphenylphosphino)-N-[(1S,2R)-2-[®-(4-methylphenyl)sulfinyl]-1,2-diphenylethyl]benzamide is a complex organic compound that features a phosphine group, a sulfinyl group, and a benzamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diphenylphosphino)-N-[(1S,2R)-2-[®-(4-methylphenyl)sulfinyl]-1,2-diphenylethyl]benzamide typically involves multiple steps, including the formation of the phosphine group, the introduction of the sulfinyl group, and the coupling with the benzamide moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Diphenylphosphino)-N-[(1S,2R)-2-[®-(4-methylphenyl)sulfinyl]-1,2-diphenylethyl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: The sulfinyl group can be reduced to a sulfide.
Substitution: The benzamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Phosphine oxides.
Reduction: Sulfides.
Substitution: Various substituted benzamides.
Wissenschaftliche Forschungsanwendungen
2-(Diphenylphosphino)-N-[(1S,2R)-2-[®-(4-methylphenyl)sulfinyl]-1,2-diphenylethyl]benzamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the synthesis of complex organic molecules and materials.
Wirkmechanismus
The mechanism of action of 2-(Diphenylphosphino)-N-[(1S,2R)-2-[®-(4-methylphenyl)sulfinyl]-1,2-diphenylethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphine group can coordinate with metal centers, influencing catalytic activity, while the sulfinyl and benzamide groups can interact with biological molecules, modulating their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Benzyl-5-bromo-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide: Features a benzamide moiety with different substituents.
Memantine: A compound with different pharmacological properties but similar structural complexity.
Eigenschaften
Molekularformel |
C40H34NO2PS |
|---|---|
Molekulargewicht |
623.7 g/mol |
IUPAC-Name |
2-diphenylphosphanyl-N-[(1S,2R)-2-(4-methylphenyl)sulfinyl-1,2-diphenylethyl]benzamide |
InChI |
InChI=1S/C40H34NO2PS/c1-30-26-28-35(29-27-30)45(43)39(32-18-8-3-9-19-32)38(31-16-6-2-7-17-31)41-40(42)36-24-14-15-25-37(36)44(33-20-10-4-11-21-33)34-22-12-5-13-23-34/h2-29,38-39H,1H3,(H,41,42)/t38-,39+,45?/m0/s1 |
InChI-Schlüssel |
WFKQJVVOPKNLGI-ZOMCPSFGSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)S(=O)[C@H](C2=CC=CC=C2)[C@H](C3=CC=CC=C3)NC(=O)C4=CC=CC=C4P(C5=CC=CC=C5)C6=CC=CC=C6 |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)C(C2=CC=CC=C2)C(C3=CC=CC=C3)NC(=O)C4=CC=CC=C4P(C5=CC=CC=C5)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


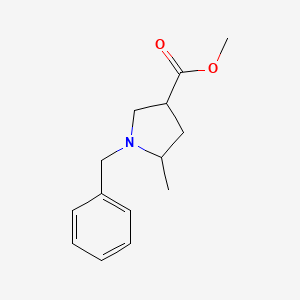

![Methyl 3-(3-cyanophenyl)-5-methyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylate](/img/structure/B12859889.png)

![2-Bromonaphtho[2,1-d]oxazole](/img/structure/B12859899.png)


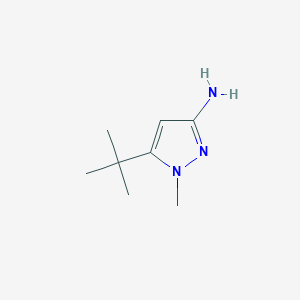
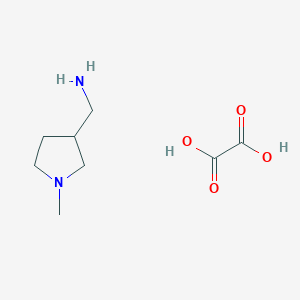
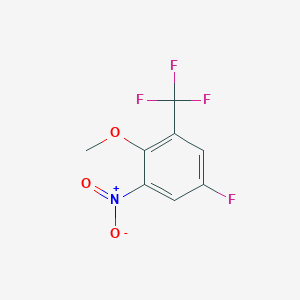
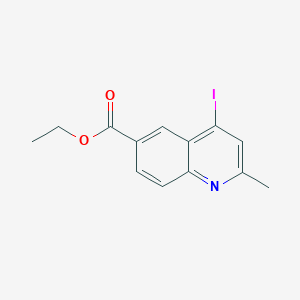
![Methyl 3-{[2-(ethoxycarbonyl)-4,4,4-trifluoro-3-oxobut-1-enyl]amino}thiophene-2-carboxylate](/img/structure/B12859949.png)
